3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide
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Overview
Description
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide is a complex organic compound that incorporates a benzoxadiazole moiety, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole unit can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzoxadiazole moiety is then coupled with the piperidine ring using a suitable linker, such as a halomethyl group.
Final Coupling with Chlorophenyl Group: The final step involves coupling the intermediate with 2-chlorophenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoxadiazole moiety, potentially converting it to benzoxadiazoline.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Benzoxadiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the chlorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-fluorophenyl)propanamide
- **3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-bromophenyl)propanamide
Uniqueness
The uniqueness of 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and binding interactions compared to its fluorinated or brominated analogs.
Properties
IUPAC Name |
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c22-17-5-1-2-6-18(17)23-20(27)9-8-15-10-12-26(13-11-15)14-16-4-3-7-19-21(16)25-28-24-19/h1-7,15H,8-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNMABOLGJONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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